Tricyclo[2.1.0.02,5]pentan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
31519-30-9 |
|---|---|
Molecular Formula |
C5H4O |
Molecular Weight |
80.08 g/mol |
IUPAC Name |
tricyclo[2.1.0.02,5]pentan-3-one |
InChI |
InChI=1S/C5H4O/c6-5-3-1-2(3)4(1)5/h1-4H |
InChI Key |
HXXUWKGGJUAORX-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C1C(=O)C23 |
Origin of Product |
United States |
Synthesis of Tricyclo 2.1.0.02,5 Pentan 3 One and Its Derivatives
The synthesis of the tricyclo[2.1.0.0²,⁵]pentan-3-one core often involves intramolecular reactions that construct the strained polycyclic system. One established method is the dirhodium tetra-acetate-catalyzed intramolecular addition of a diazoketone to a cyclopropene (B1174273) double bond. rsc.org This approach has been successfully employed to synthesize derivatives such as 1,5-bis(acetoxymethyl)tricyclo[2.1.0.0²,⁵]pentan-3-one. rsc.org
A general synthetic strategy for C1-monosubstituted tricyclo[2.1.0.0²,⁵]pentan-3-ones has also been developed. ias.ac.in This multi-step sequence allows for the introduction of various substituents at the bridgehead position, enabling systematic studies of their influence on the ketone's reactivity. ias.ac.in
Spectroscopic Data
The structural and electronic properties of Tricyclo[2.1.0.02,5]pentan-3-one and its derivatives have been extensively studied using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₅H₄O nih.gov |
| Molar Mass | 80.08 g/mol nih.gov |
| CAS Number | 31519-30-9 nih.gov |
Photoelectron spectroscopy has been instrumental in understanding the electronic structure of the tricyclo[2.1.0.0²,⁵]pentane system. acs.org These studies, in conjunction with computational chemistry, have provided detailed insights into the nature of the bonding within this highly strained framework. acs.org
Reactivity and Mechanistic Pathways of Tricyclo 2.1.0.02,5 Pentan 3 One
Stereoselective Nucleophilic Additions to the Carbonyl Moiety
The rigid and sterically defined framework of tricyclo[2.1.0.0²,⁵]pentan-3-one and its derivatives provides an excellent platform for probing the factors that govern π-facial selectivity in nucleophilic additions to the carbonyl group.
Facial Selectivity in Hydride Reduction of Tricyclo[2.1.0.0²,⁵]pentan-3-one Derivatives.ias.ac.inias.ac.in
Monosubstituted derivatives of tricyclo[2.1.0.0²,⁵]pentan-3-one have been synthesized and subjected to hydride reduction to study the stereochemical outcome of the reaction. ias.ac.in In a notable departure from observations in analogous systems, these substrates exhibit a preference for anti-selectivity. ias.ac.inias.ac.in This means that the hydride nucleophile preferentially attacks the carbonyl face opposite to the substituent at the C1 position.
To investigate this phenomenon, a series of 1-substituted tricyclo[2.1.0.0²,⁵]pentan-3-ones were prepared. ias.ac.in The synthetic route involved the Rh₂(OAc)₄-catalyzed decomposition of a diazo ketone, followed by hydrolysis to yield a hydroxymethyl derivative, which was then elaborated into the desired target molecules. ias.ac.in The specific derivatives studied were chosen to probe the influence of the substituent's electronic properties on the facial selectivity of the reduction.
The hydride reduction of these derivatives consistently resulted in a majority of the anti-addition product, a finding that was unexpected based on studies of related bicyclic and tricyclic ketones. ias.ac.in
Table 1: Hydride Reduction of 1-Substituted Tricyclo[2.1.0.0²,⁵]pentan-3-one Derivatives
| Substituent (R) at C1 | Product Ratio (anti:syn) |
|---|---|
| -CH₂OH | Predominantly anti |
| -CH₂OTBDMS | Predominantly anti |
This table is generated based on the qualitative descriptions of anti-selectivity in the source material. Specific quantitative ratios were not provided in the abstract.
Influence of Remote Electronic Effects on π-Face Selection.ias.ac.inias.ac.in
The observed anti-selectivity in the hydride reduction of 1-substituted tricyclo[2.1.0.0²,⁵]pentan-3-ones points to the significant role of remote electronic effects in controlling the reaction's stereochemical course. ias.ac.in In these systems, the steric environment around the two faces of the carbonyl group is nearly identical. ias.ac.in Therefore, the preference for nucleophilic attack from one face over the other is attributed to electronic perturbations introduced by the distant substituent at the C1 position. ias.ac.in
The primary electronic factor identified as responsible for the anti-preference is the polarization of the highly strained C1-C5 sigma bond. ias.ac.inias.ac.in This polarization creates a subtle electronic bias in the molecule, influencing the trajectory of the incoming nucleophile. The interaction between the polarized C1-C5 bond and the approaching hydride nucleophile is thought to be the key determinant of the observed facial selectivity. ias.ac.in This finding underscores the ability of long-range electronic effects to dictate stereochemical outcomes, even in the absence of significant steric differentiation.
Computational Validation of Observed Facial Preferences.ias.ac.innih.gov
To substantiate the experimental findings and gain deeper insight into the origins of the observed anti-selectivity, computational studies have been employed. ias.ac.in Various theoretical models have been used to calculate the energies of the transition states for both syn and anti attack of the hydride nucleophile. ias.ac.innih.gov
These computational analyses have successfully reproduced the experimentally observed facial preference for anti-addition. ias.ac.in The calculations confirm that the transition state leading to the anti-product is lower in energy than the transition state for syn-addition. Furthermore, the computational results support the hypothesis that the polarization of the C1-C5 strained σ-bond is the principal factor governing this facial selectivity. ias.ac.in The agreement between the experimental and computational results provides a strong foundation for understanding the subtle electronic interactions that control stereoselectivity in this tricyclic system.
Rearrangement Reactions of Tricyclo[2.1.0.0²,⁵]pentan-3-one and Analogs.acs.org
The high degree of strain inherent in the tricyclo[2.1.0.0²,⁵]pentane framework makes it susceptible to rearrangement reactions under both thermal and photochemical conditions. These transformations often lead to the formation of more stable isomeric structures.
Thermal Isomerization Pathways and Intermediates.olemiss.edufigshare.comorcid.org
Studies on the thermal isomerization of the parent hydrocarbon, tricyclo[2.1.0.0²,⁵]pentane, provide valuable insights into the potential thermal behavior of the corresponding ketone. The thermal rearrangement of tricyclo[2.1.0.0²,⁵]pentane leads to the formation of 1,3-cyclopentadiene. olemiss.edufigshare.com
This isomerization process is believed to proceed through a concerted pathway involving a transition state with significant biradical character. figshare.com Computational studies, including multiconfiguration self-consistent field (MCSCF) calculations, have been instrumental in elucidating the nature of this transition state. olemiss.eduorcid.org These studies indicate the presence of two singly-occupied molecular orbitals in the transition state structure, which is characteristic of a biradical species. olemiss.edu The activation enthalpy for the rearrangement of tricyclo[2.1.0.0²,⁵]pentane to cyclopentadiene (B3395910) has been computationally predicted to be approximately 48.3 kcal/mol, with a reaction enthalpy of -63.7 kcal/mol, indicating a highly exothermic process. figshare.com It is plausible that tricyclo[2.1.0.0²,⁵]pentan-3-one would undergo a similar, albeit likely more complex, thermal rearrangement to a substituted cyclopentadienone derivative.
Photochemical Transformations and Mechanistic Insights.acs.org
The photochemical behavior of small-ring carbonyl compounds is a rich area of study, and it is expected that tricyclo[2.1.0.0²,⁵]pentan-3-one would exhibit interesting photochemical reactivity. acs.org While specific photochemical studies on this exact ketone are not extensively detailed in the provided context, insights can be drawn from related systems. acs.org
Photochemical excitation of ketones can lead to a variety of transformations, including decarbonylation, ring expansion, and rearrangement. For a strained system like tricyclo[2.1.0.0²,⁵]pentan-3-one, photochemical activation could initiate cleavage of one or more of the strained carbon-carbon bonds. This could lead to the formation of various reactive intermediates, such as biradicals or carbenes, which could then undergo further reactions to yield a range of products. For instance, photochemical decarbonylation could potentially lead to the formation of tricyclo[2.1.0.0²,⁵]pentane. Alternatively, rearrangement pathways could result in the formation of isomeric ketones or other functionalized cyclopentane (B165970) derivatives. The specific outcome would likely depend on the wavelength of light used and the reaction conditions.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Tricyclo[2.1.0.0²,⁵]pentan-3-one |
| 1,3-cyclopentadiene |
| Tricyclo[2.1.0.0²,⁵]pentane |
| Rh₂(OAc)₄ |
Halogenation-Induced Rearrangements
The reactions of substituted tricyclo[2.1.0.02,5]pentan-3-ones with halogens lead to notable molecular rearrangements. acs.org While detailed mechanistic studies are specific to the substrates and conditions used, the interaction with halogens typically initiates transformations that deviate from simple additions, reflecting the inherent strain of the tricyclic framework. The specific products and pathways are highly dependent on the substitution pattern of the parent ketone. acs.org
Reactivity with Other Reagents and Cycloaddition Reactions
The reactivity profile of tricyclo[2.1.0.02,5]pentan-3-one extends to reactions catalyzed by transition metals. For instance, silver perchlorate (B79767) (AgClO₄) can induce the decarbonylation of this compound derivatives at room temperature. rsc.org This process generates a highly reactive cyclobutadiene (B73232) intermediate. In the absence of a trapping agent, these cyclobutadienes typically dimerize to form syn-tricyclo[4.2.0.02,5]octa-3,7-dienes. thieme-connect.de
Reactions with Activated Alkenes and Alkynes
The cyclobutadiene intermediate, formed via decarbonylation of this compound, can be intercepted by various reagents, including activated alkenes and alkynes. rsc.orgthieme-connect.de These trapping reactions are characteristic of cycloadditions. For example, cyclobutadienes readily react with dienophiles such as maleic anhydride. thieme-connect.de They also react with alkynes, like acetylenedicarboxylates, to yield Dewar benzene (B151609) derivatives. thieme-connect.de This reactivity highlights the utility of this compound as a precursor to the transient cyclobutadiene species. rsc.org
Computational Studies on Tricyclo[2.1.0.02,5]pent-3-ylidene and its Rearrangements
Computational modeling has provided significant insights into the nature of tricyclo[2.1.0.0²,⁵]pent-3-ylidene, the carbene analog of the ketone. This enigmatic carbene is primarily accessible through computational models and is of great interest as a potential precursor to the highly strained molecule, pyramidane. nih.govacs.orgunivie.ac.at
Characterization of the Carbene Intermediate
Theoretical modeling using density functional theory (DFT) has been instrumental in characterizing tricyclo[2.1.0.0²,⁵]pent-3-ylidene. nih.govresearchgate.net Key findings indicate that the singlet state of the carbene is significantly more stable than the triplet state, with a large computed singlet-triplet energy gap (ΔEₛ₋ₜ) of -45 kcal/mol. nih.govacs.orgacs.org The singlet carbene has a Cₛ-symmetric bent structure, a result of nonclassical electron delocalization from adjacent bent σ/π-type orbitals stabilizing the divalent carbon atom. nih.gov In contrast, the triplet state possesses a C₂ᵥ-symmetric geometry. nih.govacs.org The carbene exhibits properties consistent with nucleophilic carbenes, including a high gas-phase proton affinity (PA) of 258 kcal/mol and a preference for reacting with electron-poor alkenes. nih.govacs.orgacs.org
Table 1: Computed Properties of Tricyclo[2.1.0.0²,⁵]pent-3-ylidene
| Property | Computed Value | Method | Reference |
|---|---|---|---|
| Singlet-Triplet Gap (ΔEₛ₋ₜ) | -45 kcal/mol | (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d) | nih.govacs.orgacs.org |
| Proton Affinity (PA) | 258 kcal/mol | (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d) | nih.govacs.orgacs.org |
| Main Bridge Flap Angle (ωflap, Singlet) | ±43.5-44 deg | (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d) | nih.govacs.org |
| Main Bridge Flap Angle (ωflap, Triplet) | 0 deg | (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d) | acs.org |
Rearrangement Mechanisms to Pyramidane and Other Strained Species
Tricyclo[2.1.0.0²,⁵]pent-3-ylidene is a predicted precursor to pyramidane, a molecule featuring an unusual inverted carbon atom. nih.govacs.orgresearchgate.net Computational studies have explored several rearrangement pathways. nih.govacs.org The direct conversion to pyramidane has been proposed to occur through either a 1,3-C–H bond insertion or a C–C bond insertion. acs.orgunivie.ac.at One study determined the activation barrier for the transformation of tricyclo[2.1.0.0²,⁵]pent-3-ylidene into pyramidane to be very low, only 3.5 kcal/mol, suggesting the rearrangement would be nearly immediate upon generation of the carbene. roaldhoffmann.com Another potential rearrangement pathway for the carbene is an enyne fragmentation, which can be initiated from the C₂ᵥ-symmetric transition state of the bridge-flapping motion. researchgate.netacs.orgdocumentsdelivered.com
Stereoelectronic Control of Bridge-Flapping Dynamics
The dynamics of the singlet carbene's structure are characterized by a "bridge-flapping" motion, where the main bridge containing the divalent carbon atom inverts. nih.gov This degenerate process is computationally shown to be slow due to a high activation barrier of 17 kcal/mol for the C₂ᵥ-symmetric transition state. nih.govacs.orgresearchgate.net The conformational equilibrium of substituted derivatives of the carbene is governed by stereoelectronic control. nih.govacs.orgdocumentsdelivered.com When the substituent (R) is electron-donating, a proximal conformation is preferred. Conversely, an electron-withdrawing substituent favors a distal conformation, demonstrating sensitivity to σ inductive effects. nih.govresearchgate.netacs.orgdocumentsdelivered.com
Exploration of 1,2-Carbon Atom Shifts and Enyne Fragmentation
Computational studies have explored the potential rearrangement pathways of tricyclo[2.1.0.0²,⁵]pent-3-ylidene, the carbene derived from tricyclo[2.1.0.0²,⁵]pentan-3-one. These investigations have focused on intramolecular transformations such as 1,2-carbon atom shifts and enyne fragmentations.
A significant finding from quantum chemical computations is the relationship between tricyclo[2.1.0.0²,⁵]pent-3-ylidene and its isomeric alkene, tricyclo[2.1.0.0²,⁵]pent-2-ene. While classical force-field models treat these as distinct functional isomers, quantum calculations suggest they are resonance forms of the same molecule. acs.orgresearchgate.net This means there is no transition state for a 1,2-carbon atom shift separating the two. acs.org In contrast, typical dialkylcarbenes readily undergo 1,2-hydrogen atom shifts if a suitable α-C-H bond is present. acs.orgnih.gov For example, the carbene adamantylidene is computationally predicted to have a high activation barrier for the 1,2-H atom shift to form the highly strained adamantene, a violation of Bredt's rule. acs.orgnih.gov
In addition to the exploration of 1,2-atom shifts, enyne fragmentation has been identified as another potential rearrangement pathway for tricyclo[2.1.0.0²,⁵]pent-3-ylidene. nih.govresearchgate.net Theoretical calculations have indicated that the C₂ᵥ-symmetric transition state associated with the bridge-flapping of the singlet carbene possesses a suitable geometry to initiate this fragmentation process. nih.govresearchgate.net
Table 1: Comparison of Isomeric Relationship for Tricyclo[2.1.0.0²,⁵]pent-3-ylidene
| Computational Model | Relationship between Tricyclo[2.1.0.0²,⁵]pent-3-ylidene and Tricyclo[2.1.0.0²,⁵]pent-2-ene | Reference |
|---|---|---|
| Classical Force-Field | Functional Isomers (1 ⇌ 3) | acs.orgresearchgate.net |
| Quantum Chemical | Resonance Forms (1 ↔ 3) | acs.orgresearchgate.net |
Singlet-Triplet Energy Gap Analysis and Carbene Reactivity Classification
The electronic state of a carbene, whether it is a singlet or a triplet, profoundly influences its reactivity. The singlet-triplet energy gap (ΔEₛ₋ₜ) is a critical parameter for classifying carbenes. For tricyclo[2.1.0.0²,⁵]pent-3-ylidene, computational modeling using the (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d) theoretical model has determined a large singlet-triplet energy gap of -45 kcal/mol. acs.orgnih.govresearchgate.net This substantial energy difference indicates a strong preference for the singlet ground state. researchgate.net
The large ΔEₛ₋ₜ value is attributed to two main factors. Firstly, the triplet state is destabilized due to the exceptionally small bond angle of approximately 83 degrees at the divalent carbon atom. acs.org Secondly, the singlet state is stabilized by nonclassical electron delocalization from the flanking bent σ-bonds into the vacant p-orbital of the carbene carbon. nih.gov This stabilization is reflected in the structural differences between the two states; the singlet carbene has a Cₛ-symmetric structure, while the triplet state possesses a C₂ᵥ-symmetric geometry. nih.govresearchgate.net
Based on its large singlet-triplet gap and a high calculated gas-phase proton affinity of 258 kcal/mol, tricyclo[2.1.0.0²,⁵]pent-3-ylidene is classified as a nucleophilic carbene. acs.orgnih.govresearchgate.net This classification is further supported by its preference to react with electron-poor alkenes. nih.govresearchgate.net The nucleophilic character arises from the stabilization of the singlet state, which makes the lone pair of electrons at the carbene center more available for donation.
Table 2: Calculated Properties and Reactivity Classification of Tricyclo[2.1.0.0²,⁵]pent-3-ylidene
| Property | Calculated Value | Implication | Reference |
|---|---|---|---|
| Singlet-Triplet Energy Gap (ΔEₛ₋ₜ) | -45 kcal/mol | Singlet ground state | acs.orgnih.govresearchgate.net |
| Gas-Phase Proton Affinity (PA) | 258 kcal/mol | High nucleophilicity | acs.orgnih.govresearchgate.net |
| Reactivity Classification | Nucleophilic | Prefers electron-poor alkenes | nih.govresearchgate.net |
Advanced Computational and Spectroscopic Characterization in Tricyclo 2.1.0.02,5 Pentan 3 One Research
Quantum Chemical Methodologies and Theoretical Modeling
Quantum chemical calculations have been instrumental in characterizing the intricate nature of Tricyclo[2.1.0.02,5]pentan-3-one and its derivatives. These theoretical approaches offer insights that complement and explain experimental observations.
Determination of Equilibrium and Transition State Geometries
Computational models have been successfully used to determine the equilibrium and transition state geometries of this compound derivatives. For instance, in studies of nucleophilic additions, the geometries of transition states, such as those involving lithium hydride (LiH), were characterized as saddle points through geometry optimizations followed by frequency calculations. ias.ac.in These calculations are crucial for understanding the stereochemical outcomes of reactions. The thermal isomerizations of related bicyclopentene and tricyclopentane systems to cyclopentadiene (B3395910) have also been investigated, revealing concerted reaction paths through transition states with significant biradical character. acs.orgfigshare.com
Energetic Landscape Analysis (Activation Energies, Zero-Point Vibrational Energy)
A detailed analysis of the energetic landscape provides critical information about the stability and reactivity of this compound. Computational studies have been employed to calculate activation energies for various reactions. For example, the activation barrier for the isomerization of pyramidane to tricyclo[2.1.0.02,5]pent-3-ylidene was predicted to be 24 kcal/mol at the CCSD(T)/TZ2P level of theory. researchgate.net Similarly, the activation enthalpy for the rearrangement of bicyclopentene to cyclopentadiene was predicted to be 25.5 kcal/mol, which is in good agreement with experimental data. acs.orgfigshare.com
Zero-point vibrational energy (ZPVE) corrections are essential for obtaining accurate energetic data. acs.org These corrections account for the vibrational motion of the molecule at absolute zero and are routinely included in high-level computational studies to refine the calculated energies of reactants, products, and transition states. acs.org
Application of Multiconfiguration Self-Consistent Field (MCSCF) Approaches
The multiconfiguration self-consistent field (MCSCF) method is a powerful tool for studying molecules where the single-reference Hartree-Fock method is inadequate, such as in cases of bond breaking or electronically excited states. wikipedia.org MCSCF methods have been applied to study the thermal isomerization of tricyclo[2.1.0.02,5]pentane to 1,3-cyclopentadiene. researchgate.netolemiss.edu These studies have shown that the transition state possesses a singlet biradical nature, necessitating a multiconfigurational treatment for an accurate description of the potential energy surface. olemiss.edu The complete active space SCF (CASSCF) method, a specific type of MCSCF, has been particularly useful in these investigations. acs.orgfigshare.comwikipedia.org
Density Functional Theory (DFT) in Mechanistic and Structural Studies
Density functional theory (DFT) has emerged as a widely used computational method for investigating the structure and reactivity of molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP, have been employed to study the p-facial selectivity in nucleophilic additions to substituted tricyclic ketones. ias.ac.in These studies have shown that the observed anti-selectivity can be attributed to the polarization of the strained C1-C5 sigma bond. ias.ac.in DFT has also been used to model the related tricyclo[2.1.0.02,5]pent-3-ylidene, a carbene that is a potential precursor to pyramidane. acs.orgnih.gov These calculations have provided insights into the large singlet-triplet energy gap and the nucleophilic character of the carbene. acs.orgnih.gov
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for the experimental characterization of this compound and its reaction products, providing direct evidence for their molecular structures.
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of this compound derivatives, ¹H NMR analysis has been crucial for determining the diastereoselectivities of hydride reduction reactions. ias.ac.in For example, the stereostructures of the resulting alcohols were unambiguously determined based on the relative deshielding of specific protons and diagnostic long-range coupling constants observed in the ¹H NMR spectra. ias.ac.in In studies of related phosphorus-containing tricyclic systems, ³¹P NMR has been utilized to characterize the chemical environment of the phosphorus atoms. researchgate.net
Data Tables
Table 1: Computational Models for Nucleophilic Addition to Substituted Tricyclo[2.1.0.02,5]pentan-3-ones ias.ac.in
| Model | Description | Predicted Selectivity |
| Hydride Model | Simulates nucleophilic attack by a hydride ion (H⁻). | anti |
| Charge Model | Uses a negative point charge to represent the nucleophile. | anti |
| LiH Transition State Model | Calculates the geometry and energy of the transition state with lithium hydride. | anti |
| NBO Analysis | Natural Bond Orbital analysis to investigate electronic interactions. | anti (except for one derivative) |
| Cation Complexation Model | Models the interaction with a cation (e.g., Li⁺). | anti |
Table 2: Calculated Energetic Data for Related Isomerization Reactions
| Reaction | Method | Activation Energy/Enthalpy (kcal/mol) | Reference |
| Pyramidane → Tricyclo[2.1.0.02,5]pent-3-ylidene | CCSD(T)/TZ2P | 24 | researchgate.net |
| Bicyclopentene → Cyclopentadiene | CR-CCSD(T) | 25.5 | acs.orgfigshare.com |
| Tricyclo[2.1.0.02,5]pentane → 1,3-Cyclopentadiene | MCSCF | 42 | researchgate.net |
Integration of Spectroscopic Data with Computational Results
The characterization of this compound and its derivatives relies heavily on a synergistic approach that combines experimental spectroscopic methods with theoretical calculations. While detailed spectroscopic data for the parent ketone is sparse in publicly accessible literature, studies on substituted derivatives provide significant insights.
A key example is the synthesis and characterization of 1,5-bis(acetoxymethyl)this compound. rsc.org The structure of this derivative was unequivocally determined using X-ray crystallography, a powerful spectroscopic technique that provides precise atomic coordinates and bond lengths. rsc.org This experimental data is invaluable as it serves as a benchmark for validating the accuracy of computational models.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the geometric and electronic properties of these strained molecules. acs.orgresearchgate.netresearchgate.net For instance, computational studies on monosubstituted this compound derivatives have successfully reproduced the experimentally observed facial preference in nucleophilic additions. chemrxiv.org These models indicate that the polarization of the strained C1–C5 sigma bond is a key factor influencing reactivity. chemrxiv.org
The process typically involves optimizing the molecular geometry using a selected theoretical model, such as (U)MPWB1K/cc-pVTZ//(U)MPWB1K/6-311G(d), and then calculating various properties. researchgate.net The calculated parameters, such as bond lengths, bond angles, and vibrational frequencies, can then be compared with experimental data from X-ray crystallography, NMR spectroscopy, and infrared (IR) spectroscopy to assess the accuracy of the computational model.
The following table illustrates the types of data that are integrated in such studies:
| Parameter | Experimental Data Source | Computational Data Source | Purpose of Integration |
| Bond Lengths & Angles | X-ray Crystallography, Microwave Spectroscopy | DFT, Ab initio calculations | Validation of the computational model's ability to reproduce the molecular geometry. |
| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital) calculations | Assignment of complex NMR spectra and understanding substituent effects. |
| Vibrational Frequencies | IR and Raman Spectroscopy | Frequency calculations (e.g., at the B3LYP/6-311+G(d,p) level) | Confirmation of the stationary point nature (minimum or transition state) and assignment of vibrational modes. |
| Reaction Stereoselectivity | Product ratio analysis (e.g., by GC or NMR) | Transition state energy calculations | Elucidation of the electronic and steric factors that govern reaction outcomes. |
Analysis of Frontier Molecular Orbitals and Electron Delocalization
The electronic structure of this compound and its derivatives is fundamental to their reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial insights into their chemical behavior.
Computational studies on the closely related tricyclo[2.1.0.02,5]pent-3-ylidene, a carbene derivative, offer a detailed picture of the FMOs in this tricyclic system. acs.orgresearchgate.net These studies, utilizing DFT methods, reveal significant nonclassical electron delocalization. researchgate.net The divalent carbon atom in the singlet state of the carbene is stabilized by electron delocalization from the adjacent bent bonds, which are composed of well-aligned σ- and π-type orbitals. acs.org
The table below summarizes key findings from the frontier molecular orbital analysis of tricyclo[2.1.0.02,5]pent-3-ylidene, which serves as a model for understanding the electronic characteristics of the ketone.
| Molecular Orbital | Symmetry | Key Features | Implication for Reactivity |
| HOMO | Cs | High-lying σ orbital with significant p-character on the C3 atom. | Source of the molecule's nucleophilicity and high gas-phase proton affinity. |
| LUMO | Cs | π-type orbital with significant density on the C3 atom. | Site of nucleophilic attack. |
| HOMO-1 | Cs | Aligned with the carbene's electron lone pair. | Contributes to the stabilization of the system through delocalization. |
| HOMO-2 | Cs | Orthogonal to the carbene's electron lone pair. | Highlights the complex bonding interactions within the strained ring. |
Data derived from studies on tricyclo[2.1.0.02,5]pent-3-ylidene. acs.orgresearchgate.net
This electron delocalization is a critical feature of these strained polycyclic systems. dntb.gov.ua In molecules like [1.1.1]propellane, σ–π delocalization of electron density from a strained σ-bond to a σ* orbital is proposed to be a key factor governing its reactivity profile. nih.gov A similar phenomenon is expected to be at play in this compound, where the strained framework facilitates unusual electronic interactions. The analysis of electron delocalization is often performed using techniques such as Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF), which provide a quantitative measure of these effects. dntb.gov.ua These analyses have shown that electron delocalization is more prevalent in certain isomers, contributing to their relative stability. dntb.gov.ua
Emerging Research Frontiers and Unresolved Questions
Development of Innovative Synthetic Routes to Complex Derivatives
The synthesis of tricyclo[2.1.0.02,5]pentan-3-one and its derivatives is a non-trivial task due to the inherent strain of the polycyclic system. Early approaches laid the groundwork, but recent research has focused on developing more efficient and versatile routes to access a wider range of substituted analogs. A notable strategy involves the intramolecular [2+1] cycloaddition of an α-diazoketone. ias.ac.in This key step, often catalyzed by rhodium(II) acetate, allows for the construction of the tricyclic core. ias.ac.in
A general synthetic sequence to access C1-monosubstituted derivatives starts with the careful addition of tert-butyl diazoacetate to a protected 2-propynyl acetate, followed by a series of transformations including desilylation, hydrolysis, and elaboration of a carboxylic acid to an α-diazoketone. ias.ac.in This diazoketone then undergoes the crucial rhodium-catalyzed intramolecular cycloaddition to furnish the tricyclic ketone. ias.ac.in Subsequent functional group manipulations, designed to avoid protection-deprotection steps due to the sensitivity of the substrates, have enabled the synthesis of various derivatives. ias.ac.in
Application of Advanced Spectroscopic Probes for Real-time Mechanistic Insight
The unique geometry of this compound, with a carbonyl group situated in a nearly iso-steric environment, makes it an excellent probe for studying the subtle electronic effects that govern π-facial selectivity in nucleophilic additions. ias.ac.inias.ac.in Advanced spectroscopic techniques, particularly ¹H NMR analysis, have been instrumental in determining the diastereoselectivities of hydride reductions of substituted tricyclo[2.1.0.02,5]pentan-3-ones. ias.ac.in
In a surprising departure from observations in related systems, hydride reduction of 1-substituted tricyclo[2.1.0.02,5]pentan-3-ones has shown a preference for anti-selectivity. ias.ac.in This unexpected outcome has been rationalized by the electronic influence of the substituent at the C1 position, which is transmitted through the strained σ-bonds of the cyclopropane (B1198618) rings. ias.ac.in X-ray crystallography has also played a crucial role in confirming the structures of these derivatives and verifying the near iso-steric environment of the carbonyl group, which is essential for isolating and studying these electronic effects. ias.ac.in
Refinement of Computational Models for Prediction of Novel Reactivity
Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of highly strained molecules like this compound. ias.ac.in Theoretical models are being refined to accurately predict the outcomes of reactions and to elucidate the underlying electronic factors that control reactivity. scispace.com
Potential in Advanced Synthetic Methodologies and Catalysis Research
The unique structural and electronic properties of this compound and its derivatives suggest their potential application in the development of novel synthetic methodologies. The strain inherent in the molecular framework can be harnessed as a driving force for chemical transformations. For instance, the umpolung, or polarity reversal, of the reactivity of strained C–C σ-bonds in related bicyclo[1.1.0]butanes has been explored, opening up new avenues for C(sp³)–C(sp³) bond formation without the need for transition-metal catalysis. nih.gov This concept could potentially be extended to derivatives of this compound.
Furthermore, the ability to introduce various substituents onto the tricyclic scaffold opens up possibilities for their use as chiral ligands in asymmetric catalysis. The rigid framework could provide a well-defined chiral environment around a metal center, leading to high stereocontrol in catalytic reactions. The synthesis of novel phosphonium (B103445) salts derived from a related diphosphatricyclopentane system highlights the potential for creating unique ligand architectures based on this strained core. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
